molecular formula C15H25N5 B11741668 [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11741668
M. Wt: 275.39 g/mol
InChI Key: QJMPIVWRTBYMBY-UHFFFAOYSA-N
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Description

(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling.

    Preparation of Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Functionalization: The pyrazole rings are then functionalized with alkyl groups through alkylation reactions using alkyl halides.

    Coupling: The final step involves coupling the functionalized pyrazole rings using a suitable linker, such as a methylene bridge, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated or acylated pyrazole compounds.

Scientific Research Applications

(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine: Unique due to its dual pyrazole structure.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different functional groups.

    Triazoles: Similar heterocyclic compounds with three nitrogen atoms.

Uniqueness

(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine stands out due to its specific substitution pattern and the presence of two pyrazole rings, which confer unique chemical and biological properties.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-5-8-19-15(9-13(4)18-19)11-16-10-14-6-7-17-20(14)12(2)3/h6-7,9,12,16H,5,8,10-11H2,1-4H3

InChI Key

QJMPIVWRTBYMBY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC2=CC=NN2C(C)C

Origin of Product

United States

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